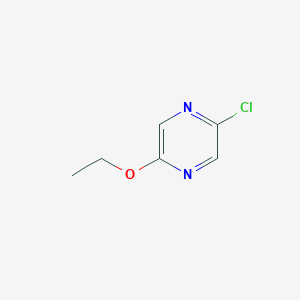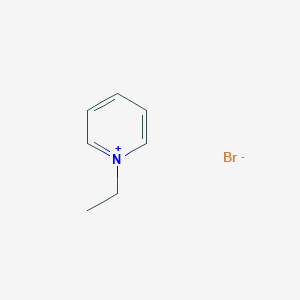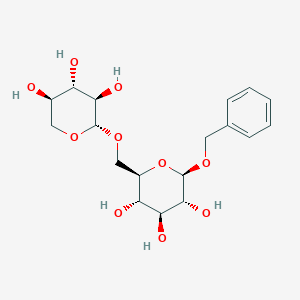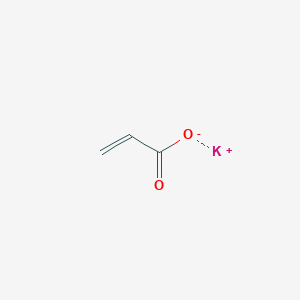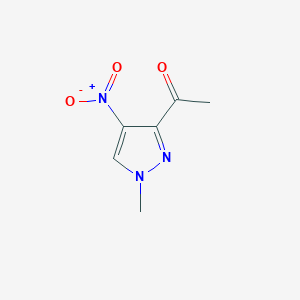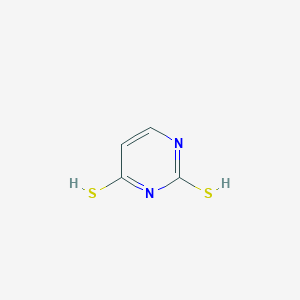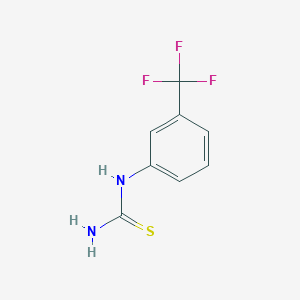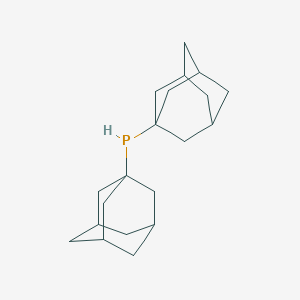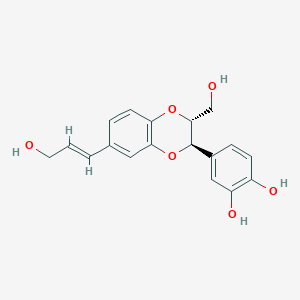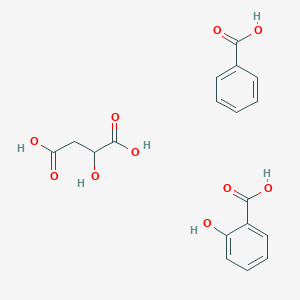
Aserbine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aserbine, also known as 4-(2-aminoethyl)benzenesulfonyl fluoride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Aserbine has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Aserbine has been found to have potential applications in various fields of scientific research. It has been used as a reagent for the determination of amino acids and peptides by high-performance liquid chromatography. Aserbine has also been used in the synthesis of novel compounds with biological activity, such as inhibitors of acetylcholinesterase and butyrylcholinesterase. Moreover, aserbine has been used as a fluorescent probe for the detection of cysteine and glutathione in biological samples.
Wirkmechanismus
Aserbine is an irreversible inhibitor of serine proteases, including trypsin and chymotrypsin. It binds covalently to the active site of the enzyme, forming a stable complex that inhibits its activity. Aserbine has been found to have a higher affinity for chymotrypsin than for trypsin, which makes it a selective inhibitor of chymotrypsin-like enzymes.
Biochemische Und Physiologische Effekte
Aserbine has been found to have unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteasomes, which are responsible for the degradation of intracellular proteins. Aserbine has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that hydrolyze the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
Aserbine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been used as a reagent for the determination of amino acids and peptides by high-performance liquid chromatography, which is a widely used analytical technique in biochemistry and molecular biology. However, aserbine has some limitations for lab experiments. It is an irreversible inhibitor of serine proteases, which means that its effects cannot be reversed once it binds to the enzyme. Moreover, its selectivity for chymotrypsin-like enzymes may limit its use in experiments that involve other serine proteases.
Zukünftige Richtungen
There are several future directions for the research on aserbine. One direction is the synthesis of novel aserbine derivatives with improved selectivity and potency for specific serine proteases. Another direction is the investigation of the potential applications of aserbine in the treatment of cancer and neurological disorders. Moreover, the development of new analytical methods for the detection of aserbine and its derivatives in biological samples can facilitate their use in scientific research and clinical applications.
Conclusion:
Aserbine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to have unique biochemical and physiological effects. Aserbine has been used as a reagent for the determination of amino acids and peptides, as well as in the synthesis of novel compounds with biological activity. Its mechanism of action involves the irreversible inhibition of serine proteases, and it has been found to have potential applications in the treatment of cancer and neurological disorders. Aserbine has several advantages for lab experiments, but also some limitations. There are several future directions for the research on aserbine, including the synthesis of novel derivatives and the investigation of its potential applications in various fields.
Synthesemethoden
Aserbine can be synthesized using various methods, including the reaction of Aserbinechlorobenzenesulfonyl fluoride with ethylenediamine in the presence of a base such as triethylamine. Another method involves the reaction of Aserbinenitrobenzenesulfonyl fluoride with ethylenediamine followed by reduction with hydrogen gas. The purity of aserbine can be increased by recrystallization from ethanol.
Eigenschaften
CAS-Nummer |
138230-26-9 |
|---|---|
Produktname |
Aserbine |
Molekularformel |
C18H18O10 |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
benzoic acid;2-hydroxybenzoic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C7H6O3.C7H6O2.C4H6O5/c8-6-4-2-1-3-5(6)7(9)10;8-7(9)6-4-2-1-3-5-6;5-2(4(8)9)1-3(6)7/h1-4,8H,(H,9,10);1-5H,(H,8,9);2,5H,1H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
PBQGHMHRLALUEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O.C(C(C(=O)O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O.C(C(C(=O)O)O)C(=O)O |
Synonyme |
Aserbine benzoic acid - malic acid - propylene glycol - salicylic acid benzoic acid, malic acid, propylene glycol, salicylic acid drug combination |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



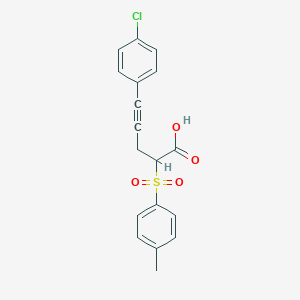
![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)
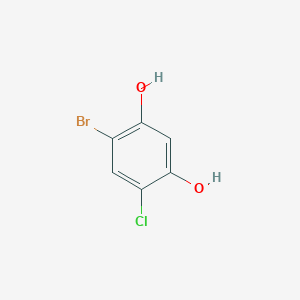
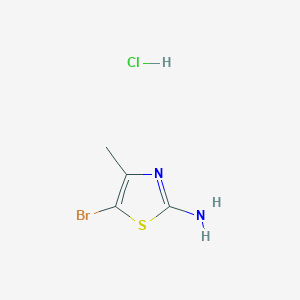
![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)
